

An In-depth Technical Guide to the Chemical Properties of Iloprost Phenacyl Ester

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Compound of Interest

Compound Name: *Iloprost phenacyl ester*

Cat. No.: *B053721*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **iloprost phenacyl ester**, a significant derivative of the synthetic prostacyclin analog, iloprost. This document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and illustrates its biological mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Chemical and Physical Properties

Iloprost phenacyl ester is the product of the esterification of the carboxylic acid group of iloprost with a phenacyl group. This modification significantly alters the parent drug's polarity, which can influence its solubility, stability, and pharmacokinetic profile, often rendering it a prodrug that converts to the active iloprost molecule in vivo.^{[1][2]} The fundamental properties of **iloprost phenacyl ester** are summarized below.

Property	Value	Source
Molecular Formula	C30H38O5	[3]
Molecular Weight	478.6 g/mol	[3]
CAS Number	122405-30-5	[3]
IUPAC Name	phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate	[3]
Physical Description	Solid	[3]
Solubility	2.00e-03 g/L (estimated)	[3]
LogP	4.8 (estimated)	[3]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of **iloprost phenacyl ester**. These protocols are based on established chemical principles and analytical techniques for similar prostaglandin esters.

Synthesis of Iloprost Phenacyl Ester

This protocol describes a plausible method for the synthesis of **iloprost phenacyl ester** from iloprost via esterification.

Materials:

- Iloprost
- 2-Bromoacetophenone (Phenacyl bromide)
- Potassium carbonate (K₂CO₃)
- Acetone, anhydrous

- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve iloprost in anhydrous acetone in a round-bottom flask.
- Add an excess of potassium carbonate to the solution.
- To this stirred suspension, add a stoichiometric equivalent of 2-bromoacetophenone.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
- Evaporate the acetone solvent under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **iloprost phenacyl ester**.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

- Instrument: Preparative HPLC system
- Column: C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile and water
- Flow Rate: 20 mL/min
- Detection: UV at 254 nm
- Injection Volume: Dependent on concentration and column capacity

Procedure:

- Dissolve the crude **iloprost phenacyl ester** in a minimal amount of the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter.
- Inject the filtered sample onto the preparative HPLC system.
- Collect fractions corresponding to the main peak of **iloprost phenacyl ester**.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **iloprost phenacyl ester**.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrument: Analytical HPLC system with UV detector
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
- Mobile Phase: Isocratic or gradient elution with acetonitrile and water

- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- Instrument: 400 MHz or higher NMR spectrometer
- Solvent: Deuterated chloroform (CDCl_3) or deuterated acetone ($(\text{CD}_3)_2\text{CO}$)
- Experiments: ^1H NMR, ^{13}C NMR, COSY, HSQC
- Sample Preparation: Dissolve a few milligrams of the purified product in the deuterated solvent.

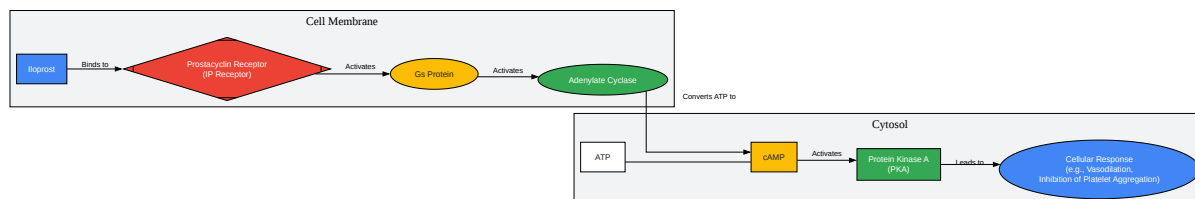
3. Mass Spectrometry (MS) for Molecular Weight Confirmation

- Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
- Ionization Source: Electrospray ionization (ESI)
- Mode: Positive or negative ion mode
- Analysis: Determine the accurate mass of the molecular ion ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}-\text{H}]^-$).

Signaling Pathways and Mechanism of Action

Iloprost phenacyl ester is presumed to act as a prodrug, being hydrolyzed by esterases in vivo to release the active compound, iloprost.[2][4] Iloprost is a stable synthetic analog of prostacyclin (PGI_2) and exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5]

Activation of the IP receptor by iloprost initiates a signaling cascade that is central to its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation.[5]



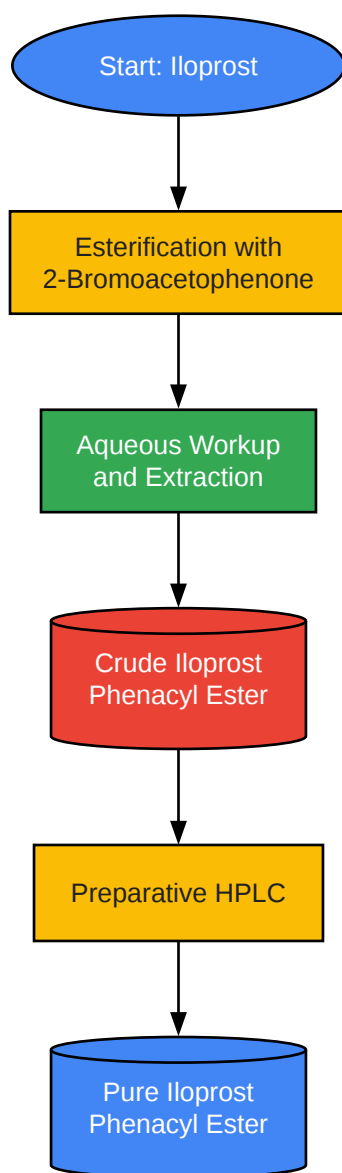
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Caption: Iloprost signaling pathway.

Experimental and Logical Workflows

The development and characterization of **iloprost phenacyl ester** involve a logical progression of experimental procedures.

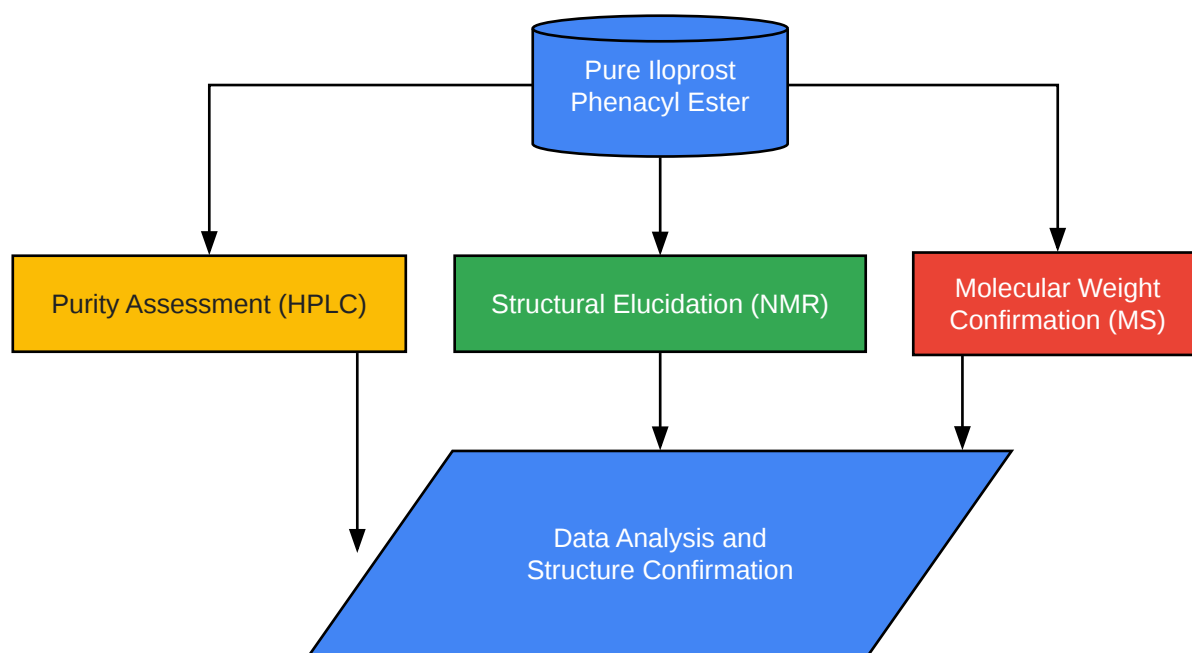
Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow.

Analytical Characterization Workflow

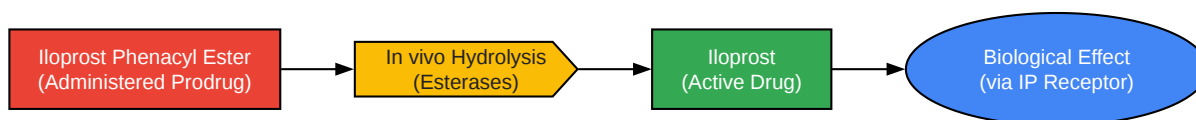


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Caption: Analytical characterization workflow.

Prodrug Activation and Action

The logical relationship for the action of **iloprost phenacyl ester** as a prodrug is as follows:



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Caption: Prodrug activation and action.

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